oxalic acid, tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate
Description
Oxalic acid, tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate is a complex organic compound with the molecular formula C13H22N2O6. It is a derivative of oxalic acid and features a bicyclic structure, making it a unique and interesting compound for various scientific applications .
Properties
CAS No. |
2648947-54-8 |
|---|---|
Molecular Formula |
C13H22N2O6 |
Molecular Weight |
302.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid, tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate with oxalic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxalic acid, tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Oxalic acid, tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its ability to interact with specific receptors or enzymes.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals
Mechanism of Action
The mechanism of action of oxalic acid, tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 1-amino-3-azabicyclo[3.2.1]octane-3-carboxylate
- tert-Butyl 1-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate
- tert-Butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate .
Uniqueness
Oxalic acid, tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate is unique due to its specific bicyclic structure and the presence of both amino and carboxylate functional groups. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
